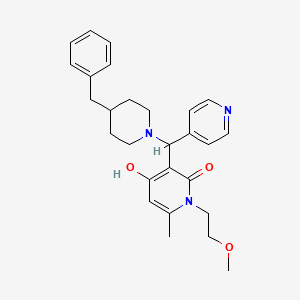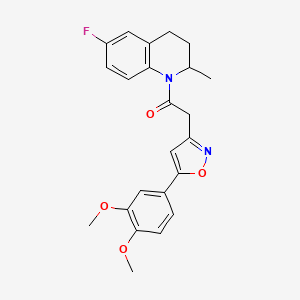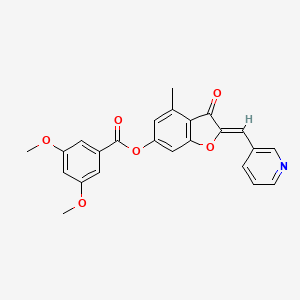![molecular formula C21H17Cl2N3 B2453547 4-(2-Chlorophenyl)-1-(4-chlorophenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene CAS No. 324039-82-9](/img/structure/B2453547.png)
4-(2-Chlorophenyl)-1-(4-chlorophenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(2-Chlorophenyl)-1-(4-chlorophenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of azulene derivatives has been achieved through the direct synthesis of 2-arylazulenes by [8+2] cycloaddition of 2H-cycloheptafuran-2-ones with silyl enol ethers .Scientific Research Applications
Antioxidant Activity
Research has demonstrated that derivatives of the tetrahydro-triazacyclopenta[cd]azulene compound, particularly 1-phenoxymethyl-4-aryl variants, have shown significant antioxidant activity under conditions of artificial oxidative stress. These compounds have been compared to ionol, ascorbic acid, and α-tocopherol as reference drugs, indicating their potential as robust antioxidants (Demchenko et al., 2021).
Antiviral Activity
Certain derivatives of tetrahydro-triazacyclopenta[cd]azulene have exhibited significant antiviral properties. Specifically, 1-(4-chlorophenyl)-4-(para-tolyl) derivatives have been tested against Flu A H1N1 California/07/2009 virus and have demonstrated high antiviral activity, suggesting their potential as components in antiviral medications (Demchenko et al., 2019).
Anticancer Properties
Several studies have focused on the anticancer potential of tetrahydro-triazacyclopenta[cd]azulene derivatives. These compounds have been shown to inhibit the growth of various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. This indicates their potential as part of the arsenal against cancer, especially considering their selective action and significant efficacy compared to standard drugs like 5-fluorouracil (Demchenko et al., 2018), (Demchenko et al., 2019), (Demchenko et al., 2020).
Antimicrobial Activity
In addition to anticancer and antiviral properties, certain derivatives of tetrahydro-triazacyclopenta[cd]azulene have shown antimicrobial activity. This includes effectiveness against strains of gram-positive and gram-negative bacteria as well as yeast fungi, highlighting their potential as a basis for new, effective, and safe antimicrobial drugs (Demchenko et al., 2021).
Future Directions
The future research directions for this compound could involve further exploration of its potential bioactive properties. For instance, one study found high levels of antiviral activity against Flu A H1N1 California/07/2009 virus in a similar compound . Additionally, the compound’s unique structure and potential reactivity make it an interesting subject for further chemical research .
properties
IUPAC Name |
2-(2-chlorophenyl)-6-(4-chlorophenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3/c22-15-10-8-14(9-11-15)18-13-26-21-16(18)5-3-4-12-25(21)20(24-26)17-6-1-2-7-19(17)23/h1-2,6-11,13H,3-5,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKVMFJKGVPJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C3=C(C1)C(=CN3N=C2C4=CC=CC=C4Cl)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2453469.png)

![1-N-[3-(2-Oxoazetidin-1-yl)phenyl]-4-phenylpiperidine-1,4-dicarboxamide](/img/structure/B2453473.png)



![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(1-phenylethyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2453481.png)
![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2453483.png)


